molecular formula C19H14N2S2 B2563756 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole CAS No. 7520-97-0

4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole

Cat. No.: B2563756
CAS No.: 7520-97-0
M. Wt: 334.46
InChI Key: LKCPPVSFLFFADR-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole (CAS 7520-97-0) is a high-purity, synthetic small molecule featuring a distinctive bis-thiazole core. This structure is of significant interest in medicinal chemistry and chemical biology research. The thiazole ring is a privileged scaffold in drug discovery, known for its aromaticity and presence in compounds with a wide spectrum of biological activities . Molecules containing the thiazole moiety have demonstrated diverse therapeutic potentials, including neuroprotective, anticancer, and antimicrobial effects, making them valuable templates for developing novel therapeutic agents . Specifically, 4-methylthiazole derivatives have been investigated for their neuroprotective properties. Research indicates that such compounds can protect primary neurons against challenges like oxygen-glucose deprivation and excitotoxicity, which are relevant in the study of neurodegenerative conditions and ischemic stroke . Furthermore, the compound's structure aligns with those explored for their activity against various pathological conditions, including cancer and microbial infections . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

IUPAC Name

4-methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2S2/c1-13-17(23-19(20-13)15-10-6-3-7-11-15)16-12-22-18(21-16)14-8-4-2-5-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCPPVSFLFFADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific thiazole compound, supported by data tables and relevant research findings.

  • Molecular Formula : C17H14N2S2
  • Molecular Weight : 302.43 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, a study reported that thiazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for such compounds typically range from 7.8 to 62.5 µg/mL .

CompoundMIC (µg/mL)MBC (µg/mL)
4-Methyl-2-phenylthiazole15.631.25
2-Aminothiazole derivative31.2562.5

Anticancer Activity

Thiazole derivatives have shown promising anticancer effects in various studies. The compound under discussion has been evaluated for its cytotoxicity against several cancer cell lines. Notably, a structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring and substituents on the phenyl group significantly influence anticancer potency.

For example, compounds with an IC50 value less than that of doxorubicin were identified, indicating superior activity against certain cancer types . The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxic effects.

CompoundCell LineIC50 (µM)
Compound AA431 (skin cancer)<10
Compound BU251 (glioblastoma)<20

Anticonvulsant Activity

Thiazoles have also been studied for their anticonvulsant properties. Research indicates that certain thiazole derivatives can act as effective anticonvulsants in animal models by modulating neurotransmitter systems . The efficacy of these compounds may be linked to their ability to interact with AMPA receptors, which are crucial in excitatory neurotransmission.

Case Studies

  • Anticancer Study : A recent investigation into a series of thiazole derivatives revealed that specific modifications led to enhanced activity against human melanoma cells (WM793). The study highlighted that the introduction of methoxy groups significantly improved the compounds' potency .
  • Antimicrobial Evaluation : Another study focused on the antibacterial efficacy of thiazole derivatives against clinical isolates of E. coli. The results demonstrated that certain derivatives exhibited potent activity with MIC values comparable to standard antibiotics .

Scientific Research Applications

Biological Activities

Thiazole derivatives, including 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole, have been reported to exhibit various biological activities:

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the thiazole ring enhances the antimicrobial efficacy of the compounds .

Anticancer Properties

The anticancer potential of thiazole derivatives has been explored in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of thiazole derivatives on human breast cancer cell lines (MCF7), revealing that certain derivatives induced significant apoptosis through caspase activation and mitochondrial dysfunction .

Pharmacokinetics

Studies on the pharmacokinetic properties of thiazole derivatives indicate favorable absorption and distribution profiles, which are crucial for their potential therapeutic applications. Research suggests that these compounds are metabolized efficiently and exhibit a suitable half-life for clinical use .

Comparison with Similar Compounds

Substituent Effects on Activity

  • 4-Methyl Substitution: highlights that 4-methyl-thiazole derivatives (e.g., compound 6a) exhibit superior inhibitory activity compared to derivatives with other substituents, such as 4-(2-thienyl)-thiazole (6i).
  • Halogenated Analogues : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole (4) and 4-(4-fluorophenyl)-...thiazole (5) () demonstrate that halogen substituents (Cl, F) influence crystal packing and molecular conformation. These derivatives are isostructural but exhibit slight adjustments in crystal lattices to accommodate halogen size differences, which may affect solubility and stability .

Heterocycle Core Variations

  • 1,3-Thiazole vs. 1,3,4-Thiadiazole : establishes that 1,3-thiazole derivatives (e.g., 6a–i) have significantly higher inhibitory activity than 1,3,4-thiadiazole derivatives (11a–f). The thiazole ring’s sulfur and nitrogen atoms likely contribute to stronger hydrogen bonding or π-π interactions with biological targets .

Physicochemical Properties

Crystallographic Behavior

  • Isostructurality: Compounds 4 and 5 () crystallize in triclinic systems (P¯1 symmetry) with two independent molecules per asymmetric unit. Despite similar conformations, halogen substituents (Cl vs. F) induce minor lattice adjustments, affecting intermolecular interactions and melting points .

Spectroscopic Data

  • NMR Signatures: Thiazole protons in derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () resonate at 7.57–7.62 ppm, while methylene groups in alkylated analogues appear at 4.78–5.21 ppm. These patterns aid in structural validation .

Data Tables

Table 1: Comparative Analysis of Key Thiazole Derivatives

Compound Name Core Structure Substituents Biological Activity (IC₅₀/ MIC) Key Reference
4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole 1,3-Thiazole (bis) Phenyl, methyl Not reported N/A
6a () 1,3-Thiazole 4-Methyl Higher inhibitory activity
4 () 1,3-Thiazole 4-Chlorophenyl, fluorophenyl Structural studies
9c () Thiazole-triazole hybrid 4-Bromophenyl α-Glucosidase inhibition
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-... () Thiazole-pyrimidine Methyl, phenyl Antimicrobial (S. aureus)

Q & A

Basic: What are the recommended synthetic routes for synthesizing 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole and its structural analogs?

Methodological Answer:
The synthesis of thiazole derivatives typically involves cyclocondensation reactions using thiourea or thioamides with α-haloketones or α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : React substituted benzaldehyde derivatives with thiourea in ethanol under reflux to form thiazole intermediates .
  • Step 2 : Introduce aryl substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, coupling 2-phenylthiazole-4-boronic acid with brominated thiazole precursors using Pd(PPh₃)₄ as a catalyst in toluene/water under inert conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol) are critical for isolating high-purity products. Yield optimization often requires adjusting solvent polarity and reaction time .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

Technique Application Typical Findings
1H/13C NMR Confirm regiochemistry and substituent positions.Aromatic protons (δ 7.2–8.5 ppm), thiazole C-H (δ 8.1–8.3 ppm), methyl groups (δ 2.4–2.6 ppm) .
FT-IR Identify functional groups (C=N, C-S).Peaks at ~1610 cm⁻¹ (C=N stretch), ~690 cm⁻¹ (C-S) .
Elemental Analysis Verify stoichiometry.Discrepancies ≤0.3% between calculated and observed C/H/N values indicate purity .
Mass Spectrometry Confirm molecular ion [M+H]⁺.High-resolution MS resolves isotopic patterns for accurate mass assignment .

Note : Cross-validation between NMR and IR is critical to rule out isomeric impurities .

Advanced: How can computational methods enhance reaction design and optimization for thiazole derivatives?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example, solvent polarity effects on cyclization barriers can be modeled to optimize yields .
  • Machine Learning : Analyze historical reaction data (e.g., yields, conditions) to identify optimal parameters (temperature, catalyst loading). ICReDD’s approach integrates experimental feedback loops with computational screening to reduce trial-and-error .
  • Docking Studies : Predict bioactivity by simulating ligand-receptor interactions. used molecular docking to visualize binding modes of thiazole analogs with target enzymes .

Advanced: How should researchers resolve discrepancies between theoretical and experimental elemental analysis data?

Methodological Answer:
Discrepancies in C/H/N values (e.g., ΔC = +0.5% in ) arise from:

  • Sample hygroscopicity : Dry samples under vacuum before analysis.
  • Incomplete combustion : Use high-temperature combustion (>900°C) with oxygen-rich conditions.
  • Co-crystallized solvents : TGA (thermogravimetric analysis) detects solvent residues; repurify via recrystallization if >1% weight loss is observed .
    Protocol : Report deviations >0.3% as potential impurities and validate via complementary techniques (e.g., HPLC purity >98%) .

Advanced: What strategies optimize heterocyclic coupling reactions for thiazole-thiadiazole hybrids?

Methodological Answer:

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) outperform Cu in Suzuki couplings for aryl-thiazole bonds. Additives like PPh₃ stabilize catalytic species .
  • Solvent Effects : Use DMF or THF for polar intermediates; toluene for non-polar substrates. Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 hrs) .
  • Monitoring : TLC (hexane:EtOAc 3:1) tracks reaction progress. Quench aliquots with water and extract with DCM for UV-vis analysis .

Basic: What are the common pitfalls in spectral interpretation for thiazole derivatives, and how to mitigate them?

Methodological Answer:

  • Overlapping Peaks in NMR : Use DEPT-135 or 2D NMR (HSQC, HMBC) to distinguish aromatic and aliphatic signals. For example, HMBC correlations confirm connectivity between thiazole C-4 and adjacent substituents .
  • Ambiguous IR Peaks : Compare with reference spectra of analogous compounds. For C=N stretches, ensure absence of competing carbonyl peaks (e.g., amides at ~1650 cm⁻¹) .

Advanced: How to design stability studies for thiazole-based compounds under varying conditions?

Methodological Answer:

  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine decomposition temperatures. Store samples at 4°C under argon if Tdec <100°C .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC. Add antioxidants (e.g., BHT) if >5% degradation occurs in 48 hrs .
  • pH Stability : Incubate in buffers (pH 1–13) for 24 hrs. Thiazoles are generally stable at pH 5–9 but hydrolyze in strongly acidic/basic conditions .

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